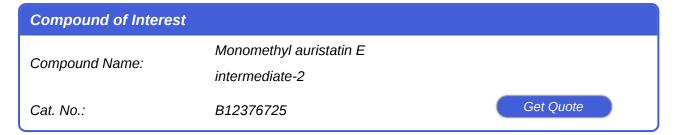


Application Notes and Protocols for the Characterization of MMAE Intermediate-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent integral to the efficacy of numerous antibody-drug conjugates (ADCs). The intricate multi-step synthesis of MMAE necessitates rigorous quality control of its intermediates to ensure the purity and safety of the final active pharmaceutical ingredient. This document provides detailed analytical methods for the characterization of a key building block, MMAE intermediate-2, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

MMAE intermediate-2, chemically identified as (2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine, plays a crucial role in the MMAE synthetic pathway. Its purity directly impacts the formation of subsequent intermediates and the final MMAE product, making its thorough characterization a critical step in the manufacturing process. The protocols outlined below are designed to provide a robust framework for the analytical assessment of this intermediate.

Analytical Methods

The primary techniques for the characterization of MMAE intermediate-2 are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid



Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

RP-HPLC is a reliable method for quantifying the purity of MMAE intermediate-2 and detecting process-related impurities.

Experimental Protocol: HPLC Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
- Sample Preparation:
 - Accurately weigh and dissolve the MMAE intermediate-2 sample in the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
 - Filter the sample through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	5% to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	214 nm
Injection Volume	10 μL



Data Presentation: HPLC Purity Analysis of MMAE Intermediate-2 Batches

Batch Number	Retention Time (min)	Peak Area (%)	Purity (%)
MMAE-Int2-001	8.52	99.2	99.2%
MMAE-Int2-002	8.51	98.9	98.9%
MMAE-Int2-003	8.53	99.5	99.5%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed for the definitive identification of MMAE intermediate-2 by confirming its molecular weight. It is also a powerful tool for the detection and tentative identification of low-level impurities.

Experimental Protocol: LC-MS Identity Confirmation

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
- Sample Preparation:
 - Prepare a stock solution of MMAE intermediate-2 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
 - Dilute the stock solution with the initial mobile phase to a final concentration of 10 μg/mL.
- · Liquid Chromatography Conditions:



Parameter	Condition
Column	C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μL

• Mass Spectrometry Conditions:

Parameter	Setting	
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Capillary Voltage	3.5 kV	
Source Temperature	120 °C	
Desolvation Temp.	350 °C	
Mass Range	100-1000 m/z	
Data Acquisition	Full Scan	

Data Presentation: LC-MS Analysis of MMAE Intermediate-2

Compound	Chemical	Expected	Observed	Mass Error
	Formula	[M+H]+ (m/z)	[M+H]+ (m/z)	(ppm)
MMAE Intermediate-2	C15H27NO6	318.1911	318.1915	1.26

Visualizations



The following diagrams illustrate the workflow for the analysis of MMAE intermediate-2.



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HPLC Analysis Workflow for MMAE Intermediate-2



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LC-MS Analysis Workflow for MMAE Intermediate-2

Conclusion

The presented HPLC and LC-MS methods provide a comprehensive analytical strategy for the characterization of MMAE intermediate-2. Adherence to these protocols will enable researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical intermediate, thereby contributing to the development of safe and effective antibody-drug conjugates. The methodologies can be further validated and adapted to meet specific regulatory requirements and internal quality standards.

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